molecular formula C4H6F2O3 B6157803 4,4-difluoro-2-hydroxybutanoic acid CAS No. 1824535-27-4

4,4-difluoro-2-hydroxybutanoic acid

Cat. No.: B6157803
CAS No.: 1824535-27-4
M. Wt: 140.09 g/mol
InChI Key: BGOLDFOBUFLIRO-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-hydroxybutanoic acid is an organic compound with the molecular formula C4H6F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-2-hydroxybutanoic acid typically involves the fluorination of 2-hydroxybutanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4,4-difluoro-2-oxobutanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4,4-difluoro-2-hydroxybutanol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: 4,4-Difluoro-2-oxobutanoic acid.

    Reduction: 4,4-Difluoro-2-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-2-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybutanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    4,4-Difluorobutanoic acid:

    2-Fluoro-2-hydroxybutanoic acid: Contains only one fluorine atom, leading to different chemical behavior.

Uniqueness

4,4-Difluoro-2-hydroxybutanoic acid is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-difluoro-2-hydroxybutanoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-2-fluorobutane", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-bromo-2-fluorobutane is reacted with sodium hydroxide in methanol to form 2-fluorobut-2-ene-1-ol.", "Step 2: 2-fluorobut-2-ene-1-ol is reduced with sodium borohydride in ethanol to form 4-fluoro-2-butanol.", "Step 3: 4-fluoro-2-butanol is reacted with hydrochloric acid to form 4-fluoro-2-butyl chloride.", "Step 4: 4-fluoro-2-butyl chloride is reacted with sodium hydroxide in water to form 4-fluoro-2-butanol.", "Step 5: 4-fluoro-2-butanol is oxidized with sodium bicarbonate and sodium chloride to form 4-fluoro-2-butanal.", "Step 6: 4-fluoro-2-butanal is reacted with sodium borohydride in ethanol to form 4-fluoro-2-butanol.", "Step 7: 4-fluoro-2-butanol is reacted with hydrochloric acid to form 4-fluoro-2-butyl chloride.", "Step 8: 4-fluoro-2-butyl chloride is reacted with sodium hydroxide in water to form 4,4-difluoro-2-butanol.", "Step 9: 4,4-difluoro-2-butanol is oxidized with sodium bicarbonate and sodium chloride to form 4,4-difluoro-2-butanal.", "Step 10: 4,4-difluoro-2-butanal is hydrolyzed with sodium hydroxide to form 4,4-difluoro-2-hydroxybutanoic acid.", "Step 11: The product is purified and isolated using standard techniques such as filtration, distillation, and recrystallization." ] }

CAS No.

1824535-27-4

Molecular Formula

C4H6F2O3

Molecular Weight

140.09 g/mol

IUPAC Name

4,4-difluoro-2-hydroxybutanoic acid

InChI

InChI=1S/C4H6F2O3/c5-3(6)1-2(7)4(8)9/h2-3,7H,1H2,(H,8,9)

InChI Key

BGOLDFOBUFLIRO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)C(F)F

Purity

95

Origin of Product

United States

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